BenchChemオンラインストアへようこそ!

Vortioxetine

Major Depressive Disorder Tolerability Meta-Analysis

Vortioxetine hydrobromide (CAS 508233-74-7) is a unique multimodal antidepressant, distinct from SSRIs/SNRIs due to its combined SERT inhibition and modulation of 5-HT1A, 5-HT1B, 5-HT3A, and 5-HT7 receptors. This validated probe is essential for research on cognitive dysfunction in MDD and serotonergic signaling beyond simple reuptake inhibition.

Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
CAS No. 508233-74-7
Cat. No. B1682262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVortioxetine
CAS508233-74-7
Synonyms1-(2-(2,4-dimethylphenylsulfanyl)phenyl)piperazine
brintellix
Lu AA21004
Lu-AA21004
LuAA21004
vortioxetine
vortioxetine hydrobromide
Molecular FormulaC18H22N2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
InChIInChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
InChIKeyYQNWZWMKLDQSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 7.8 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vortioxetine (CAS 508233-74-7) for R&D: Multimodal Serotonergic Agent with Distinctive Receptor Binding Profile


Vortioxetine hydrobromide (CAS 508233-74-7) is a small-molecule multimodal antidepressant that acts as a serotonin (5-HT) reuptake inhibitor (SERT Ki = 1.6 nM) while simultaneously modulating multiple 5-HT receptor subtypes: 5-HT3A antagonism (Ki = 3.7 nM), 5-HT1A agonism (Ki = 15 nM), 5-HT7 antagonism (Ki = 19 nM), and 5-HT1B partial agonism (Ki = 33 nM) [1]. Approved as TRINTELLIX® for adult major depressive disorder (MDD), the compound is manufactured as a hydrobromide salt due to intrinsic low aqueous solubility and rapid metabolic clearance [2]. Its differentiated binding profile defines a pharmacologic class distinct from SSRIs, SNRIs, and other serotonin modulators [3].

Why Vortioxetine Cannot Be Assumed Interchangeable with SSRIs, SNRIs, or Other Serotonin Modulators


In-class substitution among antidepressants is not empirically justified for vortioxetine due to its fundamentally distinct receptor pharmacology. Unlike SSRIs that solely inhibit SERT, or vilazodone that combines SERT inhibition with 5-HT1A partial agonism, vortioxetine engages five distinct serotonergic targets simultaneously [1]. This divergent binding signature produces functional outcomes that do not correlate with SERT inhibition alone. In head-to-head randomized controlled trials, vortioxetine demonstrated comparable antidepressant efficacy to SSRIs and SNRIs but with differential safety signals—most notably a significantly lower risk of dropout due to adverse events compared to SNRIs [2]. In a 6-week rater-blinded comparative study with escitalopram (SSRI) and desvenlafaxine (SNRI), all three agents showed similar efficacy in depressive symptom improvement as measured by HAMD and MADRS [3]. The quantitative evidence below establishes precisely where vortioxetine exhibits measurable differentiation from comparators.

Vortioxetine (CAS 508233-74-7) Procurement Guide: Quantified Differentiation from SSRIs, SNRIs, and Serotonin Modulators


Reduced Discontinuation Due to Adverse Events: Vortioxetine vs. SNRIs in MDD Meta-Analysis

In a systematic review and meta-analysis of 11 randomized controlled trials (n=4,230) comparing vortioxetine to SNRIs in adults with MDD, vortioxetine provided a significantly lower risk of dropout due to adverse events compared with SNRIs [1]. The analysis found no significant differences in response or remission rates, establishing that vortioxetine achieves equivalent antidepressant efficacy with superior tolerability as measured by treatment retention [1].

Major Depressive Disorder Tolerability Meta-Analysis

Cognitive Function Improvement: Vortioxetine vs. Placebo on DSST in MDD Patients

A randomized, double-blind, duloxetine-referenced, placebo-controlled trial in MDD patients demonstrated that vortioxetine produced a statistically significantly greater improvement on the Digit Symbol Substitution Test (DSST) compared to placebo [1]. At 8 weeks, the vortioxetine group showed a DSST score change of +4.60 points versus +2.85 points for placebo (p=0.019), with a standardized effect size of 0.254 [1]. A subsequent meta-analysis of six RCTs (n=1,782) confirmed that both 10 mg and 20 mg doses of vortioxetine significantly increased DSST scores and decreased Perceived Deficits Questionnaire (PDQ) scores in patients with MDD and cognitive dysfunction [2].

Cognitive Impairment Executive Function Processing Speed

Head-to-Head vs. Desvenlafaxine: Non-Inferior Efficacy in SSRI Partial Responders

The VIVRE study, an international phase 4 double-blind RCT (n=600 planned), directly compared vortioxetine (10-20 mg/day) to desvenlafaxine (50 mg/day) over 8 weeks in MDD patients with partial response to SSRI monotherapy [1]. The primary endpoint—change from baseline to week 8 in MADRS total score—demonstrated non-inferiority of vortioxetine to desvenlafaxine, with the upper bound of the 95% confidence interval not exceeding the predefined non-inferiority margin of 2.5 MADRS points [1].

Treatment-Resistant Depression SSRI Partial Response Switching Strategies

Multimodal Receptor Binding Profile: Vortioxetine vs. Vilazodone and SSRIs

Vortioxetine's receptor binding profile is quantitatively distinct from that of SSRIs (which solely inhibit SERT) and vilazodone (which combines SERT inhibition with 5-HT1A partial agonism). In recombinant human receptor assays, vortioxetine exhibits high affinity for SERT (Ki = 1.6 nM) and additional binding to 5-HT3A (Ki = 3.7 nM, antagonist), 5-HT1A (Ki = 15 nM, agonist), 5-HT7 (Ki = 19 nM, antagonist), 5-HT1B (Ki = 33 nM, partial agonist), and β1-adrenergic receptor (Ki = 46 nM) [1]. Vilazodone, by comparison, acts primarily as an SSRI with 5-HT1A partial agonism and lacks significant affinity for 5-HT3, 5-HT7, or 5-HT1B receptors [2].

Serotonin Receptor Pharmacology Multimodal Antidepressant Binding Affinity

Physical Form and Solubility: Rationale for Hydrobromide Salt Selection

Vortioxetine free base exhibits low aqueous solubility, rapid metabolism, and limited oral absorption [1]. To address these physicochemical liabilities, vortioxetine is commercially manufactured and administered as the hydrobromide salt [1]. Long-term administration of vortioxetine hydrobromide has been associated with respiratory irritation and digestive dysfunction, spurring ongoing research into alternative formulations including polymeric nano-micelles and co-crystals [1]. Multiple polymorphic forms of vortioxetine hydrobromide have been disclosed, including isopropanol solvate, propylene glycol solvate (Form AC1 with characteristic XRPD peaks at 19.64, 22.85, 25.51, 29.57, 30.18 ±0.2° 2θ), and various co-crystals [2].

Pharmaceutical Formulation Salt Selection Bioavailability

Safety Profile Relative to SSRIs: Equivalent Tolerability in Meta-Analysis

A systematic review and meta-analysis of 6 randomized controlled trials (n=478) directly comparing vortioxetine to SSRIs (including escitalopram, sertraline, and others) found no significant differences between vortioxetine and SSRIs in response rates, remission rates, overall dropout rates, or dropout due to adverse events [1]. This establishes that vortioxetine achieves equivalent antidepressant efficacy and safety relative to the SSRI class as a whole, while the analysis simultaneously confirmed that vortioxetine offers superior safety (lower adverse event discontinuation) compared to SNRIs [1]. The class comparison is critical: vortioxetine is equivalent to SSRIs in safety and superior to SNRIs in tolerability [1].

Drug Safety Adverse Events Comparative Effectiveness

Optimal R&D and Procurement Scenarios for Vortioxetine (CAS 508233-74-7) Based on Quantified Evidence


Preclinical and Clinical Research on Cognition-Depression Interface

Vortioxetine is the reference compound for research investigating cognitive dysfunction in major depressive disorder. With replicated, statistically significant improvement on objective cognitive measures (DSST effect size 0.254 vs. placebo; p=0.019) demonstrated across multiple RCTs and a systematic meta-analysis [1][2], vortioxetine is uniquely positioned for studies requiring a tool compound with validated procognitive effects independent of mood improvement. This evidence supports procurement for translational research, Phase I-IV cognition-focused clinical trials, and comparative effectiveness studies evaluating cognitive outcomes.

Studies Requiring Multimodal Serotonergic Pharmacology with Five Distinct Receptor Targets

For research programs investigating serotonergic system modulation beyond simple SERT inhibition, vortioxetine provides a validated pharmacological probe. Its binding profile—SERT inhibition (Ki=1.6 nM) plus 5-HT3A antagonism (Ki=3.7 nM), 5-HT1A agonism (Ki=15 nM), 5-HT7 antagonism (Ki=19 nM), and 5-HT1B partial agonism (Ki=33 nM)—is quantitatively distinct from SSRIs and vilazodone [1]. This makes vortioxetine essential for mechanistic studies of multimodal serotonergic signaling, receptor occupancy assays, and comparative pharmacology experiments.

Clinical Trials in SSRI-Partial-Responder Populations with Switching Design

The VIVRE study established vortioxetine's non-inferiority to desvenlafaxine (SNRI) in patients with partial response to SSRI monotherapy, using MADRS total score change at 8 weeks [1]. For clinical development programs or investigator-initiated trials targeting the substantial SSRI-partial-responder population, vortioxetine is a scientifically justified comparator or investigational agent. The direct head-to-head evidence provides a strong foundation for study design and sample size calculations in this specific clinical scenario.

Formulation Development and Polymorph Screening of Hydrobromide Salts

Given vortioxetine's low aqueous solubility and the documented existence of multiple crystalline forms, including isopropanol solvate, propylene glycol solvate (Form AC1), and various co-crystals [1], the compound presents opportunities for formulation optimization, bioequivalence studies, and polymorph patent life-cycle management. Procurement for solid-state characterization, dissolution testing, or novel formulation development (e.g., nano-micelles, orally disintegrating tablets) should consider the specific crystalline form required and its potential impact on bioavailability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vortioxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.